

Chartreusin Sodium: A Technical Overview of its Properties and Biological Activity

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|----------------------|--------------------|-----------|
| Compound Name: | Chartreusin sodium | |
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Executive Summary

Chartreusin is a naturally occurring polyketide antibiotic with significant antitumor properties. Produced by various Streptomyces species, its complex chemical structure and biological activity have garnered considerable interest in the scientific community. This document provides a technical guide to the known properties of Chartreusin, with a focus on its biological mechanism of action and biosynthetic pathway. It is important to note that while the fundamental spectral properties of Chartreusin were likely detailed in its initial characterization, this specific quantitative data, including UV-Vis absorption maxima, molar absorptivity, and fluorescence characteristics, is not readily available in currently accessible scientific literature. The original 1953 publication by B. E. Leach et al., which first described Chartreusin, is the most probable source of this information.

Physicochemical Properties

While precise spectral data for **Chartreusin sodium** is not available in the reviewed literature, its general physicochemical characteristics have been documented.



| Property | Data |
|--------------------|--|
| Molecular Formula | C32H32O14 |
| Molecular Weight | 640.6 g/mol |
| Chemical Class | Polyketide Glycoside |
| Appearance | Yellow crystalline solid |
| Solubility | Soluble in pyridine, dioxane, and acetone. Slightly soluble in lower alcohols and esters. Insoluble in water, ether, and hydrocarbons. The sodium salt is expected to have increased aqueous solubility. |
| Chemical Structure | Comprises a unique aglycone, chartarin, linked to a disaccharide of D-fucose and D-digitalose. |

Biological Activity and Mechanism of Action

Chartreusin exhibits potent cytotoxic activity against a range of cancer cell lines. Its primary mechanism of action involves the intercalation of its planar aromatic chromophore into DNA, leading to the inhibition of topoisomerase II and the generation of reactive oxygen species (ROS), which in turn cause DNA strand breaks.

Experimental Protocol: DNA Intercalation Assay (Hypothetical)

A common method to study DNA intercalation is through UV-Vis and fluorescence spectroscopy. A detailed, though hypothetical, protocol is provided below based on standard methodologies.

Objective: To determine the DNA binding affinity of **Chartreusin sodium**.

Materials:

Chartreusin sodium



- Calf thymus DNA (ctDNA)
- Tris-HCl buffer (pH 7.4)
- NaCl
- UV-Vis Spectrophotometer
- Fluorometer

Procedure:

- Preparation of Solutions:
 - Prepare a stock solution of Chartreusin sodium in a suitable solvent (e.g., DMSO or ethanol) and determine its concentration spectrophotometrically using a known molar extinction coefficient (if available).
 - Prepare a stock solution of ctDNA in Tris-HCl buffer. The concentration of ctDNA can be determined by measuring the absorbance at 260 nm.
- UV-Vis Titration:
 - Titrate a fixed concentration of Chartreusin sodium with increasing concentrations of ctDNA.
 - Record the UV-Vis absorption spectrum after each addition of ctDNA.
 - Monitor changes in the absorption spectrum of Chartreusin (e.g., hypochromism and bathochromic shift) upon binding to DNA.
- Fluorescence Titration:
 - Titrate a fixed concentration of Chartreusin sodium with increasing concentrations of ctDNA.
 - Excite the solution at a wavelength where Chartreusin absorbs and record the emission spectrum.

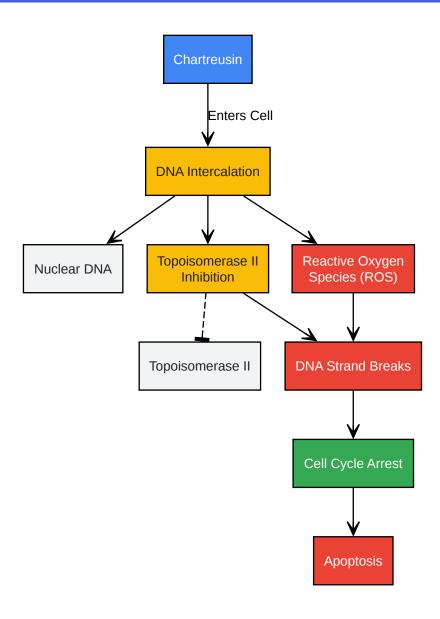


- Observe changes in fluorescence intensity (quenching or enhancement) as a function of DNA concentration.
- Data Analysis:
 - The binding constant (K) can be calculated by fitting the spectral data to appropriate binding models, such as the Scatchard equation.

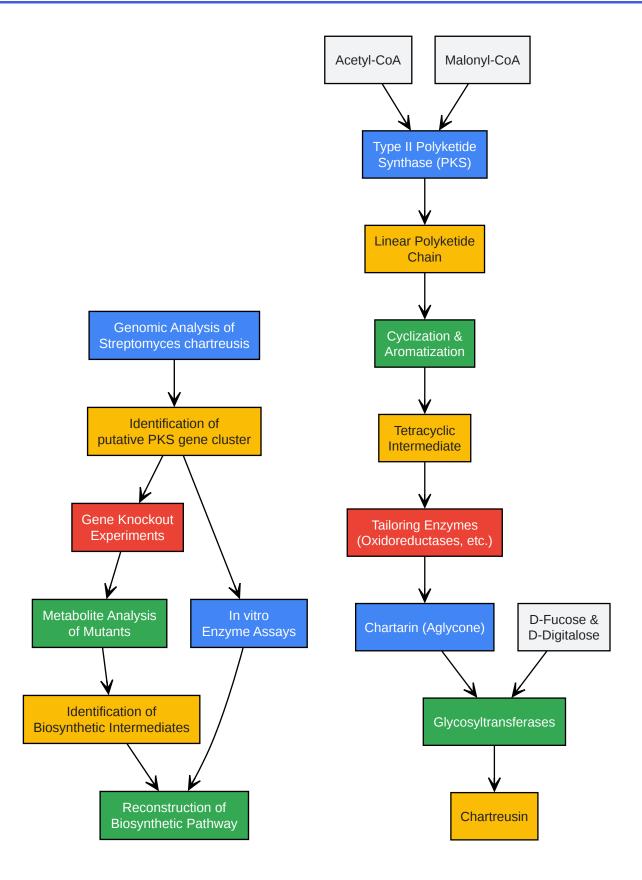
Signaling Pathway: Downstream Effects of Chartreusin-Induced DNA Damage

The DNA damage induced by Chartreusin triggers a cellular response that can lead to apoptosis. A simplified representation of this pathway is depicted below.









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 To cite this document: BenchChem. [Chartreusin Sodium: A Technical Overview of its Properties and Biological Activity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1668572#chartreusin-sodium-spectral-properties]

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